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Endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) have emerged as critical
regulators of the tumor immunopeptidome, influencing the landscape of antigens presented to
the immune system.[1][2] Inhibition of these enzymes presents a novel therapeutic strategy to
enhance anti-tumor immunity by modulating the repertoire of cancer antigens.[3][4] This guide
provides an objective comparison of ERAP1-IN-2 and ERAP2 inhibitors in cancer models,
supported by experimental data, to aid researchers in this burgeoning field.

Introduction to ERAP1 and ERAP2 in Cancer
Immunity

ERAP1 and ERAP2 are zinc-metallopeptidases located in the endoplasmic reticulum that play
a pivotal role in the final trimming of peptide precursors before they are loaded onto Major
Histocompatibility Complex (MHC) class | molecules.[5] By trimming peptides to the optimal
length for MHC | binding, they shape the peptide repertoire presented on the cancer cell
surface to cytotoxic T-lymphocytes (CTLS).[6] However, these enzymes can also destroy
potential tumor neoantigens by over-trimming them.[7] Therefore, inhibiting ERAP1 or ERAP2
can alter the immunopeptidome, leading to the presentation of novel neoantigens and
potentially triggering a de novo anti-tumor T-cell response.[8][9]

ERAP1 and ERAP2 have distinct substrate specificities, suggesting that their inhibition will
result in different sets of presented antigens.[3][4] This provides a rationale for developing
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selective inhibitors for each enzyme to potentially increase the number of patients who could
benefit from this therapeutic approach.[3]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for representative ERAP1 and
ERAP2 inhibitors.

Table 1: Potency and
Selectivity of ERAP
Inhibitors

o Selectivity vs. Off-
Inhibitor Target IC50 (nM)
Target

ERAP1 Inhibitors

>100-fold vs. other M1

GRWD5769 hERAP1 <10 _ _
aminopeptidases
5-fold vs. ERAP2

Compound 2a ERAP1 48
(IC50 = 345 nM)
10-fold vs. ERAP2

Compound 9 ERAP1 2000

(IC50 = 25000 nM)

ERAP2 Inhibitors

Highly selective vs.

Compound 1 ERAP2 129
ERAP1
Hydroxamic acid ~4-log unit selectivity
_ ERAP2 Nanomolar
triazoles vs. ERAP1
DGO11A ERAP2 Potent & Selective Data not specified

Note: "h" denotes human. Data is compiled from multiple sources.[1][10][11]
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Table 2: In Vivo Anti-
Tumor Efficacy

Inhibitor Cancer Model Key Findings Reference
. Syngeneic mouse - Tumor growth
ERAP1 Inhibitor (Oral) o [9]
models inhibition

- Diversification of
tumoral T-cell [9]

repertoire

- Increased T-cell

[9]

infiltration into tumors

- Prolonged survival in
shRNA knockdown of CT26 colorectal

immunocompetent [11]
ERAP1 cancer _
mice
- Prolonged survival in
RMA lymphoma immunocompetent [11]
mice
- Qualitative and
gquantitative changes
o in the cancer
ERAP?2 Inhibition Human cancer cells ) ] [3]
immunopeptidome
distinct from ERAP1
inhibition

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathway Modulation by ERAP
Inhibitors

The diagram below illustrates the central role of ERAP1 and ERAPZ2 in the antigen presentation
pathway and how their inhibition can lead to the presentation of novel tumor antigens.

Figure 1. Modulation of Antigen Presentation by ERAP Inhibitors.
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Experimental Workflow for Inmunopeptidome Analysis

The following diagram outlines a typical workflow for analyzing the changes in the cancer cell
immunopeptidome following treatment with an ERAP inhibitor.

Cancer Cell Culture

Treatment with
ERAP Inhibitor or Vehicle

Cell Lysis

Immunoprecipitation
of MHC Class | Molecules

Peptide Elution

LC-MS/MS Analysis

l

Data Analysis and
Peptide Identification

Identification of Novel/
Upregulated Antigens
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Figure 2. Immunopeptidome Analysis Workflow.

Detailed Experimental Protocols
Immunopeptidome Analysis by LC-MS/MS

o Cell Culture and Treatment: Cancer cell lines (e.g., MOLT-4 T lymphoblast leukemia) are
cultured to a high confluence.[12] Cells are then treated with the ERAP inhibitor (e.qg.,
DGO11A for ERAP2) or a vehicle control for a specified period.[12][13]

o Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing
detergents and protease inhibitors to preserve the integrity of MHC-peptide complexes.

e Immunoprecipitation: MHC class | molecules are isolated from the cell lysate using specific
antibodies (e.g., W6/32) conjugated to beads.

o Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using a
mild acid treatment.

o LC-MS/MS Analysis: The eluted peptides are separated by liquid chromatography (LC) and
analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
[13]

o Data Analysis: The resulting MS/MS spectra are searched against a protein database to
identify the peptides. Quantitative analysis is performed to compare the abundance of
peptides between the inhibitor-treated and control samples, leading to the identification of
novel or upregulated antigens.[13]

T-Cell Activation Assays

o Co-culture Setup: Antigen-presenting cells (e.g., cancer cells treated with an ERAP inhibitor)
are co-cultured with T-cells.

o T-Cell Activation Markers: After a period of co-incubation, T-cell activation is assessed by
measuring the expression of activation markers (e.g., CD69, CD107a) by flow cytometry or
by quantifying cytokine release (e.g., IFN-y) using ELISA or ELISpot assays.

o Tumor Cell Killing: The ability of activated T-cells to kill tumor cells is measured using assays
such as chromium release assays or flow cytometry-based cytotoxicity assays.[8]
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Discussion and Future Perspectives

The development of potent and selective inhibitors for ERAP1 and ERAP2 has opened up a
new frontier in cancer immunotherapy.[14] The first-in-class ERAP1 inhibitor, GRWD5769, has
already entered Phase | clinical trials, highlighting the clinical potential of this approach.[3]

ERAPL1 Inhibition: Preclinical data for ERAP1 inhibitors like GRWD5769 demonstrate robust
anti-tumor activity in various cancer models.[8][9] Inhibition of ERAP1 leads to the generation
of novel neoantigens, diversification of the T-cell repertoire, and increased T-cell infiltration into
tumors.[8][9] This suggests that ERAPL1 inhibition can overcome T-cell exhaustion, a key
mechanism of resistance to existing immunotherapies.[8]

ERAP2 Inhibition: While the clinical development of ERAP2 inhibitors is at an earlier stage, the
rationale for their use is compelling.[3] Genetic studies have shown that a loss-of-function
variant in ERAP2 is associated with a significant survival advantage in several cancer types,
suggesting that inhibiting ERAP2 could be beneficial.[3][4] Importantly, the changes in the
immunopeptidome induced by ERAP2 inhibition are distinct from those caused by ERAP1
inhibition, offering a complementary therapeutic strategy.[3][4] The development of potent and
selective small molecule inhibitors for ERAP2 is an active area of research.[7][15]

Challenges and Opportunities: A key challenge in the field is the development of highly
selective inhibitors to minimize off-target effects.[1] Furthermore, since ERAP2 has no rodent
orthologue, preclinical evaluation of ERAP2 inhibitors requires the use of humanized mouse
models.[16]

The combination of ERAP inhibitors with other immunotherapies, such as immune checkpoint
inhibitors, holds significant promise.[14] By increasing the visibility of tumors to the immune
system, ERAP inhibitors could synergize with therapies that unleash the full potential of the
anti-tumor immune response. Further research into the specific neoantigens generated by
ERAP1 and ERAPZ2 inhibition in different cancer types will be crucial for designing personalized
and effective combination therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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